molecular formula C7H14ClNO B13921175 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

Cat. No.: B13921175
M. Wt: 163.64 g/mol
InChI Key: HSMPCLRTFOGQIL-UHFFFAOYSA-N
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Description

5-Methyl-3-oxabicyclo[311]heptan-1-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride typically involves the formation of the oxabicyclo ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic conditions to form the oxabicyclo ring, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxabicyclo[3.1.1]heptan-1-amine;hydrochloride
  • N-Methyl-5-phenyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

Uniqueness

5-Methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

5-methyl-3-oxabicyclo[3.1.1]heptan-1-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-7(8,3-6)5-9-4-6;/h2-5,8H2,1H3;1H

InChI Key

HSMPCLRTFOGQIL-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(COC2)N.Cl

Origin of Product

United States

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